3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde
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Overview
Description
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.9 g/mol . It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde typically involves the bromination and chlorination of hydroxybenzaldehyde derivatives. One common method includes the bromination of 4-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde, followed by chlorination to introduce the chlorine atoms at the 2 and 5 positions . The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: 3-Bromo-2,5-dichloro-6-hydroxybenzoic acid.
Reduction: 3-Bromo-2,5-dichloro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of multiple halogen atoms and a hydroxyl group suggests that it may engage in hydrogen bonding and halogen bonding interactions with biological macromolecules. These interactions could potentially modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxybenzaldehyde: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions.
3,5-Dichloro-2-hydroxybenzaldehyde: Lacks the bromine atom, which may affect its biological activity and reactivity.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The combination of bromine, chlorine, and hydroxyl groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H3BrCl2O2 |
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Molecular Weight |
269.90 g/mol |
IUPAC Name |
3-bromo-2,5-dichloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |
InChI Key |
KUNXCYQQIAUWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C=O)O)Cl |
Origin of Product |
United States |
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